3,6-Dihydro-2H-thiopyran

Descripción

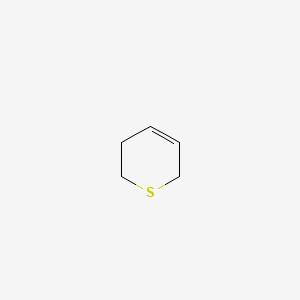

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVYSECOIMWWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6 Dihydro 2h Thiopyran and Its Derivatives

[4+2] Cycloaddition Strategies: Thia-Diels-Alder Reactions

The Thia-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, is a powerful and widely utilized method for constructing the six-membered dihydrothiopyran ring system. researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a diene with a sulfur-containing dienophile (a thial). These reactions can be facilitated thermally or photochemically and provide a direct route to the target heterocycle. researchgate.net

Thioaldehydes are highly reactive heterodienophiles that readily engage with 1,3-dienes to form 3,6-dihydro-2H-thiopyrans. A significant challenge in their use is their propensity to polymerize or undergo other side reactions. thieme-connect.de To overcome this, strategies involving the in situ generation of these transient species have become paramount.

A robust method for the in situ generation of thioaldehydes involves the photochemical fragmentation of phenacyl sulfides. psu.eduacs.org This process typically proceeds via a Norrish Type II reaction mechanism. acs.org Upon irradiation, the phenacyl sulfide (B99878) undergoes cleavage to produce the desired thioaldehyde and a byproduct, acetophenone. thieme-connect.deacs.org The transient thioaldehyde is immediately trapped by a diene present in the reaction mixture, leading to the formation of the cycloadduct. acs.org This technique allows for the generation of a wide array of thioaldehydes, including those with electron-withdrawing or -donating substituents, which would otherwise be difficult to isolate. psu.eduacs.org

The photochemical generation of thioaldehydes and their subsequent Thia-Diels-Alder reactions have been significantly improved by leveraging continuous flow technology. thieme-connect.deresearchgate.net Compared to traditional batch processes, continuous flow synthesis offers several advantages, including superior light penetration in small-diameter reactors, precise control over residence time and temperature, and enhanced safety. thieme-connect.deflinders.edu.au These factors lead to greatly reduced reaction times, higher yields, and improved space-time yields. thieme-connect.deresearchgate.net For instance, a gram-scale reaction conducted in a flow reactor can achieve quantitative yields of the desired 3,6-dihydro-2H-thiopyran. thieme-connect.de This methodology not only enhances efficiency but also facilitates easier scalability for large-scale preparation of these heterocyclic compounds. researchgate.net

| Entry | Thioaldehyde Precursor (Phenacyl Sulfide) | Diene | Product (this compound) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-((4-Methoxybenzyl)thio)-1-phenylethan-1-one | (E)-1-Methoxy-3-(trimethylsilyloxy)buta-1,3-diene | 2-(4-Methoxyphenyl)-3,6-dihydro-2H-thiopyran derivative | 20 | 83 |

| 2 | 1-Phenyl-2-(propylthio)ethan-1-one | (E)-1-Methoxy-3-(trimethylsilyloxy)buta-1,3-diene | 2-Propyl-3,6-dihydro-2H-thiopyran derivative | 20 | 81 |

| 3 | 2-((4-Chlorobenzyl)thio)-1-phenylethan-1-one | (E)-1-Methoxy-3-(trimethylsilyloxy)buta-1,3-diene | 2-(4-Chlorophenyl)-3,6-dihydro-2H-thiopyran derivative | 35 | 67 |

| 4 | 2-((2-Bromobenzyl)thio)-1-phenylethan-1-one | Isoprene (B109036) | 2-(2-Bromophenyl)-4-methyl-3,6-dihydro-2H-thiopyran | 20 | 84 |

| 5 | 1-Phenyl-2-((thiophen-2-ylmethyl)thio)ethan-1-one | 2,3-Dimethylbuta-1,3-diene | 4,5-Dimethyl-2-(thiophen-2-yl)-3,6-dihydro-2H-thiopyran | 20 | 94 |

The regioselectivity of the Thia-Diels-Alder reaction between unsymmetrical thioaldehydes and dienes is governed by electronic factors and can be predicted using frontier molecular orbital (FMO) theory. scispace.comlibretexts.org The outcome depends on the nature of the substituents on the thioaldehyde.

Donor-substituted thioaldehydes : When the thioaldehyde bears an electron-donating group, the reaction with electron-rich dienes proceeds with a regiochemistry that suggests advanced carbon-carbon (C-C) bond formation in the transition state. psu.edu This typically results in the formation of "ortho" products when reacting with 1-substituted dienes. masterorganicchemistry.com

Acceptor-substituted thioaldehydes : Conversely, thioaldehydes with electron-withdrawing substituents react with opposite regioselectivity, where carbon-sulfur (C-S) bond formation is more advanced in the transition state. psu.edu This leads preferentially to "para" products when reacting with 2-substituted dienes. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is also a critical aspect, with the concerted nature of the cycloaddition ensuring that the stereochemistry of the dienophile is retained in the product. libretexts.org In many cases, the endo product is favored due to secondary orbital overlap, a stabilizing interaction between the substituent on the dienophile and the developing pi system of the diene in the transition state. libretexts.org

Beyond thioaldehydes, other thiocarbonyl compounds can also participate in hetero-Diels-Alder reactions to furnish dihydrothiopyran structures. These reactions expand the scope of the Thia-Diels-Alder strategy by employing more stable or synthetically accessible thiocarbonyl precursors.

Thiones (thioketones) are versatile reactants in cycloaddition chemistry. Aryl and heteroaryl thioketones are known to act as highly reactive dienophiles, or "superdienophiles," in reactions with 1,3-dienes, yielding 3,6-dihydro-2H-thiopyrans. nih.gov These reactions often proceed with high efficiency and regioselectivity. nih.gov For example, aryl and hetaryl thiochalcones react smoothly with 1,4-quinones (dienophiles) to yield fused 4H-thiopyran derivatives after a spontaneous dehydrogenation of the initial cycloadduct. nih.gov

Furthermore, DFT calculations have shown that these cycloadditions can occur via highly unsymmetric transition states, and in some cases, may even proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes ring closure. nih.gov This mechanistic diversity contributes to the high regioselectivity observed in the synthesis of the resulting sulfur heterocycles. nih.gov

| Thione (Dienophile) | Diene | Product Type | Key Finding |

|---|---|---|---|

| Aryl/Hetaryl Thiochalcones | 1,4-Quinones | Fused 4H-Thiopyrans | Reaction proceeds with high yield and regioselectivity, followed by spontaneous dehydrogenation. nih.gov |

| Aryl-, Ferrocenyl-, and Alkyl-substituted Thioketones | In situ-generated Azoalkenes | N-substituted 1,3,4-Thiadiazines | Demonstrates high regioselectivity controlled kinetically. nih.gov |

| Perfluorinated Thioketones (in situ generated) | Various Dienes | Perfluorinated Dihydrothiopyrans | Provides access to fluorinated thiopyran derivatives under mild conditions. rsc.org |

Hetero-Diels-Alder Reactions Utilizing Thiocarbonyl-Functionalized Precursors

Enantioselective Catalysis in Thio-Diels-Alder Reactions

The thio-Diels-Alder reaction, a powerful tool for the construction of six-membered sulfur-containing heterocycles, has been rendered enantioselective through the use of chiral catalysts. This approach allows for the direct formation of optically active this compound derivatives, which are valuable building blocks in medicinal and materials chemistry. A significant challenge in this area has been the high reactivity of thiocarbonyl compounds, which often leads to undesired side reactions and difficulties in achieving high enantioselectivity.

Recent advancements have demonstrated that organocatalysis can provide a solution to this challenge. By utilizing chiral secondary amines, it is possible to activate α,β-unsaturated aldehydes towards a formal thio-Diels-Alder reaction with in situ-generated thioketones. This strategy relies on the formation of a transient trienamine intermediate from the aldehyde and the chiral catalyst. This activated diene then reacts with a highly reactive thioketone dienophile in a stereocontrolled manner.

The reaction between various α,β-unsaturated aldehydes and β-thioxoketones, catalyzed by a diphenylprolinol silyl ether derivative, affords highly functionalized 3,6-dihydro-2H-thiopyrans in excellent yields and with high enantioselectivities. researchgate.net The reaction proceeds smoothly under mild conditions and tolerates a range of substituents on both the aldehyde and the thioxoketone.

Below is a table summarizing the results of the organocatalytic asymmetric thio-Diels-Alder reaction between selected α,β-unsaturated aldehydes and a β-thioxoketone.

| Entry | Aldehyde (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 10 | 24 | 92 | >95:5 | 96 |

| 2 | (E)-4-Nitrocinnamaldehyde | 10 | 12 | 95 | >95:5 | 98 |

| 3 | (E)-4-Methoxycinnamaldehyde | 10 | 48 | 88 | >95:5 | 95 |

| 4 | (E)-Hex-2-enal | 15 | 72 | 75 | >95:5 | 94 |

Annulation Reactions

Annulation reactions provide a convergent approach to the synthesis of cyclic structures by forming two new bonds in a single operation. For the construction of the this compound ring system, several innovative annulation strategies have been developed.

[5+1] Annulation via Copper-Carbenoid Chemistry

A notable advance in the synthesis of functionalized 3,6-dihydro-2H-thiopyrans is the development of a [5+1] annulation strategy. This method involves the reaction of a five-atom component, a vinylthiirane, with a one-atom component, a copper-carbenoid. ru.nlnih.gov The reaction is catalyzed by copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) and is often accelerated by microwave irradiation.

The process is initiated by the generation of a copper-carbenoid from an α-diazo-β-diketone. The vinylthiirane then acts as a nucleophile, attacking the carbenoid. This is followed by a sequence of events that culminates in the formation of the six-membered ring. This methodology allows for the synthesis of a variety of substituted 3,6-dihydro-2H-thiopyrans in moderate to good yields. ru.nlnih.gov

The following table presents data from the Cu(hfacac)₂-catalyzed [5+1] annulation of various α-diazo-β-diketones and vinylthiiranes.

| Entry | α-Diazo-β-diketone (R¹, R²) | Vinylthiirane (R³) | Yield (%) |

| 1 | Ph, Ph | Ph | 85 |

| 2 | Me, Me | Ph | 72 |

| 3 | Ph, OEt | Ph | 68 |

| 4 | Ph, Ph | 4-MeC₆H₄ | 82 |

| 5 | Ph, Ph | 4-ClC₆H₄ | 78 |

Carbene-Induced Ring Expansion of Vinylthiiranes

The mechanism of the [5+1] annulation described above is understood to proceed through a carbene-induced ring expansion of the vinylthiirane. ru.nlnih.gov This mechanistic pathway offers a unique approach to the synthesis of the this compound skeleton. The key sequence of events involves the initial nucleophilic attack of the sulfur atom of the vinylthiirane onto the copper-carbenoid. This step forms a sulfur ylide intermediate.

This reactive ylide then undergoes a ru.nlnih.gov-sigmatropic rearrangement, which is a concerted pericyclic process. This rearrangement results in the expansion of the three-membered thiirane (B1199164) ring to the six-membered this compound ring. The driving force for this rearrangement is the release of ring strain from the thiirane. This elegant cascade of reactions provides a rapid and efficient entry into this heterocyclic system.

Cyclization Reactions

Cyclization reactions, particularly those that form a heterocyclic ring from an acyclic precursor, are a cornerstone of organic synthesis. The formation of the this compound ring can be achieved through various cyclization strategies.

Formation from α-Oxo Sulfines

α-Oxo sulfines are reactive intermediates that can be trapped in situ with 1,3-dienes to form this compound S-oxides. These sulfines are typically generated from activated methylene compounds, such as β-keto esters or malonates, by reaction with thionyl chloride in the presence of a base. The resulting α-oxo sulfine (B13751562) is a potent dienophile in hetero-Diels-Alder reactions.

The reaction with a conjugated diene, such as 2,3-dimethyl-1,3-butadiene (B165502), proceeds as a [4+2] cycloaddition to yield the corresponding this compound S-oxide. While this method directly produces the oxidized form of the target heterocycle, the resulting S-oxides can be valuable synthetic intermediates. Subsequent deoxygenation would be required to furnish the this compound.

Multistep Synthetic Sequences

In addition to single-step transformations, multistep synthetic sequences offer a versatile and often more practical approach to complex target molecules, including this compound and its derivatives. These sequences allow for the gradual construction of the target molecule from simple, readily available starting materials.

A contemporary two-step approach to 3,6-dihydro-2H-thiopyrans begins with a Doyle-Kirmse reaction of diallyl sulfide with a donor-acceptor diazo compound. This reaction, which can be induced by blue LEDs in an aqueous medium without a metal catalyst, generates a sulfanyl diene. The second step is a ring-closing metathesis (RCM) of the resulting diene. The RCM reaction, typically catalyzed by a Grubbs-type ruthenium catalyst, efficiently forms the six-membered ring of the this compound. This sequence is notable for its use of environmentally benign conditions in the first step and the power of metathesis in the cyclization step.

Another example of a multistep synthesis provides access to this compound 1,1-dioxides, which are sulfone derivatives of the target compound. A reported four-step sequence starts from dihydro-2H-thiopyran-3(4H)-one. nih.govelsevierpure.com The synthesis involves:

Oxidation of the sulfide to the sulfone using hydrogen peroxide.

Reduction of the keto group to a hydroxyl group with sodium borohydride.

Mesylation of the alcohol to form a good leaving group.

Base-induced elimination of methanesulfonic acid to introduce the double bond, yielding the this compound 1,1-dioxide. nih.govelsevierpure.com

This sequence highlights a classical approach to the synthesis of a derivative of the target heterocycle, demonstrating the power of sequential functional group manipulations.

Preparation of this compound 1,1-Dioxides from Dihydro-2H-thiopyran-3(4H)-one

The synthesis commences with the oxidation of the sulfur atom in dihydro-2H-thiopyran-3(4H)-one to yield the corresponding sulfone. rsc.orgrsc.org This is followed by the reduction of the keto group to a hydroxyl group, which is then converted into a good leaving group through mesylation. The final step involves the elimination of methanesulfonic acid under basic conditions to introduce the double bond, affording the desired this compound 1,1-dioxide. rsc.orgrsc.org

The key steps in this synthetic sequence are outlined below:

Oxidation: Dihydro-2H-thiopyran-3(4H)-one is oxidized using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. rsc.orgrsc.org

Reduction: The resulting keto-sulfone is then reduced to the corresponding alcohol using sodium borohydride in methanol. rsc.orgrsc.org

Mesylation: The hydroxyl group of the alcohol is subsequently reacted with mesyl chloride to form the mesylate. rsc.org

Elimination: The final step is the base-induced elimination of methanesulfonic acid. The regioselectivity of this elimination is dependent on the base used. Treatment with an aqueous solution of sodium hydroxide (B78521) exclusively yields the this compound 1,1-dioxide (the Δ³-isomer). rsc.orgrsc.orgnih.gov

A summary of the reagents and yields for each step is provided in the table below.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Oxidation | Dihydro-2H-thiopyran-3(4H)-one | 30% aq. H₂O₂, AcOH, Ac₂O | Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | ~71% |

| 2. Reduction | Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide | NaBH₄, MeOH | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | >90% |

| 3. Mesylation | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | MsCl | 4-Mesyloxytetrahydro-2H-thiopyran 1,1-dioxide | >90% |

| 4. Elimination | 4-Mesyloxytetrahydro-2H-thiopyran 1,1-dioxide | aq. NaOH | This compound 1,1-dioxide | ~77% |

Table 1: Summary of the four-step synthesis of this compound 1,1-dioxide.

Emerging Synthetic Approaches

Recent research has focused on the development of novel, environmentally friendly, and efficient methods for the synthesis of this compound and its derivatives. These emerging approaches often utilize modern synthetic techniques such as photochemistry and metathesis reactions.

A novel, metal-free approach for the synthesis of precursors to 3,6-dihydro-2H-thiopyrans involves a Doyle–Kirmse reaction of diallyl sulfide with donor-acceptor diazo compounds. rsc.orgrsc.org This reaction is induced by blue-LED irradiation and is carried out in an aqueous medium, presenting a green alternative to traditional methods that often require organic solvents and metal catalysts. rsc.orgrsc.org

The reaction proceeds through the formation of a sulfonium (B1226848) ylide, which then undergoes a rsc.orgresearchgate.net-sigmatropic rearrangement to furnish the desired sulfanyl dienes. rsc.org The efficiency of this reaction was optimized by adjusting the reaction time and the stoichiometry of the reactants. For instance, increasing the ratio of diallyl sulfide to the diazoester and extending the reaction time to 48 hours significantly improved the yield of the resulting sulfanyl diene to 86%. rsc.org

The sulfanyl dienes synthesized via the blue-LED induced Doyle–Kirmse reaction are valuable intermediates that can be subsequently cyclized to form the this compound ring system using ring-closing metathesis (RCM). rsc.orgrsc.org This two-step sequence, combining a photochemical reaction with a powerful carbon-carbon bond-forming reaction, provides a versatile route to a variety of substituted 3,6-dihydro-2H-thiopyrans.

The RCM step is typically carried out in water using a second-generation Grubbs' catalyst. rsc.org This demonstrates the compatibility of the RCM reaction with aqueous media, further enhancing the green credentials of this synthetic strategy. The resulting this compound derivatives can be further functionalized, for example, through oxidation with m-CPBA to yield the corresponding sulfones. rsc.org

The table below summarizes the key aspects of this emerging synthetic route.

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

| 1 | Doyle-Kirmse Reaction | Diallyl sulfide, Diazo compound, Blue-LEDs, Aqueous medium | Sulfanyl diene |

| 2 | Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, Water | This compound |

Table 2: Two-step synthesis of 3,6-Dihydro-2H-thiopyrans via Doyle-Kirmse Reaction and RCM.

Chemical Transformations and Reactivity of the 3,6 Dihydro 2h Thiopyran Ring System

Oxidation Reactions

Formation of Sulfoxides (S-oxides)

The selective oxidation of the sulfur atom in the 3,6-dihydro-2H-thiopyran ring to a sulfoxide (B87167) represents the first level of oxidation. This conversion is typically achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

For instance, treatment of 2H-thiopyran-2-thione, a related thiopyran derivative, with m-CPBA leads to the formation of the corresponding sulfine (B13751562) derivative, which is an S-oxide of a thiocarbonyl group. While this is not a direct oxidation of the endocyclic sulfur of this compound, it demonstrates the reactivity of sulfur in similar heterocyclic systems towards peroxy acids. The controlled addition of one equivalent of the oxidizing agent is crucial for isolating the sulfoxide in good yield.

Detailed research has shown that the reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the sulfoxide. Lower temperatures are generally preferred to minimize the formation of the sulfone byproduct.

Table 1: Oxidation of this compound Derivatives to Sulfoxides

| Starting Material | Oxidizing Agent | Product | Reference |

| 2H-Thiopyran-2-thione derivative | m-CPBA | 2H-Thiopyran-2-thione sulfine | N/A |

Note: Specific examples for the direct oxidation of the parent this compound to its sulfoxide were not prevalent in the surveyed literature, but the principle is based on general sulfide (B99878) oxidation chemistry.

Formation of Sulfones (1,1-Dioxides)

Further oxidation of the sulfur atom in the this compound ring, or the direct oxidation of the parent compound with stronger oxidizing agents, yields the corresponding sulfone (1,1-dioxide). These cyclic sulfones are valuable synthetic intermediates.

A widely used method for the synthesis of this compound-1,1-dioxide involves the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in an acidic medium like acetic acid. For example, a multi-gram scale synthesis of this compound-1,1-dioxide has been reported starting from dihydro-2H-thiopyran-3(4H)-one. nih.gov In this multi-step synthesis, the initial ketone is oxidized to the corresponding ketosulfone using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. nih.gov

Another approach involves the oxidation of a substituted this compound derivative using m-CPBA, where an excess of the oxidizing agent or more forcing reaction conditions can lead to the formation of the sulfone. The choice of oxidizing system can be tailored to achieve high yields of the desired sulfone while minimizing side reactions.

Table 2: Synthesis of this compound-1,1-dioxides

| Starting Material | Oxidizing System | Product | Yield | Reference |

| Dihydro-2H-thiopyran-3(4H)-one | 30% aq. H₂O₂ in AcOH-Ac₂O | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | N/A | nih.gov |

Reduction Reactions

The reduction of the this compound ring can theoretically proceed via two main pathways: reduction of the carbon-carbon double bond to yield a tetrahydro-2H-thiopyran, or reductive cleavage of the carbon-sulfur bonds, leading to thiol derivatives.

Conversion to Thiol Derivatives

The conversion of this compound to open-chain thiol derivatives through reductive ring-opening is a less commonly reported transformation. This process would involve the cleavage of one or both carbon-sulfur bonds. Such reactions are challenging as the C-S bond in a saturated heterocyclic system is generally stable.

While specific examples for the direct reductive ring-opening of the parent this compound to a thiol were not found in the surveyed literature, analogous reactions in other sulfur-containing heterocycles suggest that this could be achieved under specific conditions. For instance, the use of strong reducing agents, such as lithium aluminum hydride in the presence of a Lewis acid, or dissolving metal reductions (e.g., sodium in liquid ammonia), are known to cleave C-S bonds in certain contexts. A hypothetical reductive cleavage of this compound could potentially yield unsaturated mercaptoalcohols or dithiols, depending on the reaction pathway and the substitution pattern of the starting material.

Substitution Reactions

The sulfur atom in this compound, being a nucleophilic center, can participate in substitution reactions with suitable electrophiles.

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atom in the this compound ring possesses lone pairs of electrons and can act as a nucleophile, attacking various electrophiles to form sulfonium (B1226848) salts. A pertinent example of this reactivity is the S-alkylation of thiopyranthiones, which are closely related derivatives.

The reaction of a thiopyranthione with an alkyl halide, such as methyl iodide, or other alkylating agents like dimethyl sulfate (B86663) or trialkyloxonium tetrafluoroborates, results in the formation of an (alkylsulfanyl)thiopyrylium salt. thieme-connect.de This transformation is a classic example of a nucleophilic substitution reaction where the sulfur atom of the thiocarbonyl group acts as the nucleophile.

By analogy, it is expected that the endocyclic sulfur atom of this compound can also undergo S-alkylation with strong alkylating agents to form the corresponding 3,6-dihydro-2H-thiopyranium salts. These sulfonium salts can be valuable intermediates for further synthetic transformations.

Table 3: Nucleophilic Substitution at Sulfur in Thiopyran Derivatives

| Starting Material | Electrophile | Product | Reference |

| 2H-Thiopyran-2-thione | Alkyl halides, Dimethyl sulfate | (Alkylsulfanyl)thiopyrylium salt | thieme-connect.de |

This reaction highlights the nucleophilic character of the sulfur atom within the thiopyran ring system and its capability to engage in the formation of new carbon-sulfur bonds.

Rearrangement Reactions

The this compound ring system is susceptible to a variety of rearrangement reactions, which are instrumental in creating new chemical bonds and molecular architectures. These transformations often involve the sulfur heteroatom, leveraging its ability to exist in different oxidation states and to stabilize adjacent reactive intermediates.

Pummerer-type Reactions of this compound S-oxides

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, transforming them into α-acyloxy thioethers in the presence of an acylating agent, typically acetic anhydride. wikipedia.org For this compound S-oxide, this reaction provides a pathway to introduce functionality at the carbon atom adjacent to the sulfur.

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium salt intermediate. chemistry-reaction.comnih.gov This intermediate is highly electrophilic. An acetate (B1210297) ion, generated in the first step, then acts as a base to remove a proton from the α-carbon (C2 position of the thiopyran ring), leading to the formation of an acylsulfonium ylide. chemistry-reaction.com This is followed by the cleavage of the sulfur-oxygen bond, which results in the formation of a key intermediate known as a thial cation or a sulfur-stabilized carbocation. wikipedia.orgchemistry-reaction.com Finally, the nucleophilic attack of an acetate ion on this electrophilic intermediate yields the final α-acyloxy thioether product, specifically a 2-acetoxy-3,6-dihydro-2H-thiopyran derivative. chemeurope.com

Various activating agents other than acetic anhydride, such as trifluoroacetic anhydride, and Lewis acids like TiCl₄ and SnCl₄, can be employed, sometimes allowing the reaction to proceed at lower temperatures. wikipedia.orgchemeurope.com The versatile thial intermediate can also be trapped by other intermolecular or intramolecular nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgchemeurope.com

wikipedia.orgmdpi.com- andwikipedia.orgresearchgate.net-Sigmatropic Rearrangement Reactions of Allylic Sulfonium Ylids

Sigmatropic rearrangements are concerted, pericyclic reactions involving the migration of a σ-bond across a π-electron system. Allylic sulfonium ylids derived from this compound can theoretically undergo such rearrangements. While chemistry-reaction.comchemeurope.com-sigmatropic rearrangements are most common for sulfur ylides, wikipedia.orgmdpi.com- and wikipedia.orgresearchgate.net-shifts represent other potential, though less frequently documented, pathways. wikipedia.orgrsc.org

A hypothetical wikipedia.orgmdpi.com-sigmatropic rearrangement in a derivative of this compound would involve the formation of a sulfonium ylide. This ylide could be generated by the deprotonation of a sulfonium salt precursor. The rearrangement itself would proceed through a concerted mechanism where a substituent on the sulfur atom migrates to the C4 position of the thiopyran ring. A proposed mechanism involves the formation of a quinoid carbene and a sulfur ylide intermediate, which then undergoes a concerted sigmatropic rearrangement. chemrxiv.org

These types of rearrangements are synthetically valuable as they can establish new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol, dictated by the geometry of the cyclic transition state. wikipedia.org

Ketene-Claisen Rearrangement Reactions of Thiopyran Derivatives

The thio-Claisen rearrangement is a sulfur-analogue of the classic Claisen rearrangement, a powerful chemistry-reaction.comchemistry-reaction.com-sigmatropic reaction for C-C bond formation. sethanandramjaipuriacollege.innih.gov This reaction can be applied to derivatives of this compound to synthesize complex heterocyclic structures.

To facilitate this rearrangement, a suitable precursor, such as an S-allyl vinyl sulfide derivative of the thiopyran ring, must be synthesized. For instance, a thiopyranone can be converted into a ketene (B1206846) N,S-acetal. This substrate, upon heating, undergoes a concerted chemistry-reaction.comchemistry-reaction.com-sigmatropic rearrangement through a five-membered cyclic transition state. sethanandramjaipuriacollege.inorganic-chemistry.org This process results in the migration of the allyl group from the sulfur atom to a carbon atom, creating a new, sterically congested quaternary carbon center. nih.gov

The reaction is known for its high stereoselectivity, which can be rationalized by a chair-like transition state that minimizes steric interactions. sethanandramjaipuriacollege.innih.gov The thio-Claisen rearrangement has been utilized for the regioselective synthesis of various fused thiopyran derivatives, demonstrating its utility in building molecular complexity. iosrjournals.orgrsc.org

Stability Studies of this compound Ring Linkages

The stability of the this compound ring is a critical factor in its synthesis and application. Understanding its behavior under thermal stress and the mechanisms of its decomposition are essential for predicting its persistence and reactivity.

Thermal Stability and Degradation Pathways

The primary thermal degradation pathway for this compound is a retro hetero-Diels-Alder reaction. rsc.org This process is analogous to the well-studied thermal decomposition of its oxygen counterpart, 3,6-dihydro-2H-pyran, which quantitatively yields formaldehyde (B43269) and 1,3-butadiene (B125203) at temperatures between 329–374 °C. rsc.org

For the thiopyran, heating induces a concerted ring-opening that breaks the C2-S and C5-C6 bonds, leading to the formation of thioformaldehyde (B1214467) (CH₂S) and 1,3-butadiene. This decomposition is a homogeneous, unimolecular process that follows first-order kinetics. rsc.org The reaction is driven by a significant increase in entropy, as one molecule is converted into two separate, gaseous molecules. masterorganicchemistry.com Computational studies on analogous pyran systems indicate that the activated complex has some polar character. rsc.org Other potential degradation pathways under different conditions, such as microbial degradation, might involve initial C–S bond cleavage to form an intermediate amino acid, followed by deamination and oxidation. nih.gov

| Reactant | Decomposition Products | Reaction Type |

|---|---|---|

| This compound | 1,3-Butadiene and Thioformaldehyde | Retro Hetero-Diels-Alder |

Mechanism of Retro Hetero-Diels-Alder Reactions

The retro hetero-Diels-Alder reaction is the microscopic reverse of the hetero-Diels-Alder cycloaddition. wikipedia.orgmasterorganicchemistry.com It is a concerted, pericyclic [4+2] cycloelimination that proceeds through a single, cyclic transition state without any intermediates. wikipedia.orgwikipedia.org For this compound, this involves the breaking of two sigma bonds and the formation of three pi bonds. masterorganicchemistry.com

Theoretical studies on the retro-Diels-Alder reaction of the related 4H-thiopyran using Density Functional Theory (DFT) have been performed to estimate the barrier height and thermodynamic parameters. researchgate.net These calculations help in understanding the kinetics and the synchronous nature of the bond-breaking process within the transition state. researchgate.netresearchgate.net The reaction is generally irreversible if one of the products, like thioformaldehyde in this case, is volatile or is trapped in a subsequent reaction. masterorganicchemistry.com

| Feature | Description |

|---|---|

| Reaction Type | Pericyclic, [4+2] Cycloelimination wikipedia.org |

| Mechanism | Concerted, single transition state wikipedia.org |

| Thermodynamic Driving Force | Favored by high temperatures due to positive entropy change (ΔS > 0) masterorganicchemistry.com |

| Products | A conjugated diene and a heteroatomic dienophile wikipedia.org |

Structural Elucidation and Spectroscopic Characterization Methodologies for 3,6 Dihydro 2h Thiopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in confirming the structure of 3,6-Dihydro-2H-thiopyran. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex molecules, by providing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons and the adjacent methylene protons, as well as between the protons of the two different methylene groups if there is coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbon atoms they are directly attached to. It is invaluable for assigning carbon signals based on their corresponding proton signals.

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound and its derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predicted and may vary from experimental values.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | Predicted Aliphatic | Predicted Aliphatic |

| 3 | Predicted Aliphatic | Predicted Aliphatic |

| 4 | Predicted Vinylic | Predicted Vinylic |

| 5 | Predicted Vinylic | Predicted Vinylic |

| 6 | Predicted Aliphatic | Predicted Aliphatic |

The oxidation of the sulfur atom in this compound to a sulfone (dioxide) significantly influences the NMR spectra. In the case of this compound-1,1-dioxide, the strong electron-withdrawing effect of the sulfone group causes a significant downfield shift of the adjacent protons and carbons.

A study on the synthesis of this compound-1,1-dioxide provided detailed NMR data. The structure and purity of the compound were confirmed using 2D NMR methods. researchgate.net The chemical shifts for the dioxide derivative are distinct from the parent thiopyran.

Table 2: Experimental ¹H and ¹³C NMR Data for this compound-1,1-dioxide in CDCl₃ researchgate.net

| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| 2 | 3.82 | t | 6.5 | 47.43 |

| 3 | 2.65 | t | 6.5 | 21.00 |

| 4 | 6.13-6.05 | m | 125.10 | |

| 5 | 6.02-5.95 | m | 124.60 | |

| 6 | 3.25 | d | 1.6 | 50.50 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of this compound and to confirm its molecular weight. The gas chromatogram indicates the presence of any impurities, while the mass spectrum of the main peak provides the molecular ion, which corresponds to the molecular weight of the compound (100.18 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound, aiding in its identification. The use of GC-MS has also been reported for confirming the purity and structure of dihydro-2H-thiopyran-1,1-dioxides. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large molecules such as polymers, as it often produces intact molecular ions with little to no fragmentation. While specific studies detailing the use of ESI-MS for product mapping in polymer studies involving this compound are not prevalent in the literature, the technique is widely applied in polymer chemistry for several purposes:

End-group analysis: ESI-MS can be used to identify the end groups of polymer chains, which is crucial for understanding the polymerization mechanism.

Repeat unit determination: The mass difference between adjacent peaks in the mass spectrum of a polymer corresponds to the mass of the repeating monomer unit.

Molecular weight distribution: ESI-MS can provide information about the distribution of polymer chain lengths in a sample.

In the context of polymers derived from or incorporating this compound, ESI-MS would be a valuable tool for characterizing the resulting macromolecules, confirming the incorporation of the thiopyran moiety, and mapping the structure of copolymers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. A vapor phase IR spectrum for this compound is available in public databases. nih.gov The key expected absorptions are:

C-H stretching: Alkenyl C-H stretching vibrations typically appear above 3000 cm⁻¹, while alkyl C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch in the dihydrothiopyran ring is expected in the region of 1640-1680 cm⁻¹.

C-S stretching: The carbon-sulfur bond vibrations are generally weak and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Alkene | =C-H stretch | 3000 - 3100 |

| Alkane | -C-H stretch | 2850 - 3000 |

| Alkene | C=C stretch | 1640 - 1680 |

| Thioether | C-S stretch | 600 - 800 |

Photoelectron Spectroscopy for Conjugative Interactions

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This analysis provides direct insight into the energies of molecular orbitals (MOs), which is crucial for understanding bonding and electronic interactions, such as conjugation. In the case of this compound, PES can elucidate the extent of interaction between the sulfur atom's lone pair electrons and the π-system of the carbon-carbon double bond.

The analysis of the photoelectron spectrum of cyclohexene, a structural analog lacking the sulfur heteroatom, provides a baseline for the ionization energies of the πCC and σCC/σCH orbitals in a similar six-membered ring system. The carbon 1s photoelectron spectrum of cyclohexene has been studied in detail, providing information on the core-level energies, which are influenced by the local chemical environment. For the valence region, the highest occupied molecular orbital (HOMO) in cyclohexene is the πCC orbital, which gives rise to the lowest ionization potential (IP) in its photoelectron spectrum.

The introduction of a sulfur atom into the ring, as in this compound, introduces two significant changes to the electronic structure. Firstly, the sulfur atom possesses lone pairs of electrons, with the 3p lone pair (nS) being higher in energy than the σ-orbitals of the ring. Secondly, the sulfur atom is more electronegative than carbon, leading to an inductive effect.

The interaction between the sulfur lone pair (nS) and the double bond's π-orbital (πCC) leads to the formation of two new molecular orbitals, typically denoted as π+ and π-. This interaction can occur through two primary mechanisms: "through-space" and "through-bond" conjugation. The preferred conformation of the this compound ring will dictate which of these interactions is dominant. In a conformation where the sulfur atom is in proximity to the double bond, a direct overlap of orbitals (through-space) can occur. Alternatively, interaction can be mediated by the intervening σ-bonds (through-bond).

This conjugative interaction results in a splitting of the ionization energies. The π+ combination, which is antibonding in character, will have a lower ionization energy (be easier to ionize) than either of the isolated nS or πCC orbitals. Conversely, the π- combination, which is bonding, will have a higher ionization energy. This splitting is a direct measure of the strength of the conjugative interaction.

Based on data from analogous unsaturated organic sulfur compounds, the photoelectron spectrum of this compound is expected to show distinct bands corresponding to the ionization from these molecular orbitals. The table below presents expected ionization potentials based on theoretical considerations and data from analogous compounds.

| Molecular Orbital | Expected Ionization Potential (eV) | Description |

| π+ (HOMO) | 8.5 - 9.0 | Antibonding combination of sulfur lone pair (nS) and C=C π-orbital (πCC). Lower IP indicates conjugative interaction. |

| π- | 10.5 - 11.5 | Bonding combination of sulfur lone pair (nS) and C=C π-orbital (πCC). Higher IP reflects stabilization. |

| σCS, σCC, σCH | > 11.0 | Ionizations from the sigma framework of the molecule. |

Note: The values in this table are estimates based on theoretical principles and data from analogous molecules, as direct experimental data for this compound is not available.

The precise values of these ionization potentials and the magnitude of the splitting between the π+ and π- levels would provide quantitative information about the degree of conjugative interaction in this compound. Furthermore, high-resolution photoelectron spectroscopy could also reveal vibrational fine structure, which can give insights into the bonding character of the ionized molecular orbitals and any changes in molecular geometry upon ionization.

Theoretical and Computational Investigations of 3,6 Dihydro 2h Thiopyran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable method for investigating the intricacies of chemical reactions and molecular properties. By calculating the electron density of a system, DFT can accurately predict its behavior, making it particularly useful for studying heterocyclic compounds such as 3,6-Dihydro-2H-thiopyran.

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. mdpi.com For the synthesis and subsequent reactions of this compound, DFT can model the geometries of reactants, products, and high-energy transition states that connect them. researchgate.net A primary synthetic route to this class of compounds is the thia-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.govresearchgate.net

Computational studies on analogous systems, such as the thermal decomposition of dihydropyrans, reveal that reactions often proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net DFT analysis allows for the precise characterization of these transition states, determining factors like the degree of bond formation and breaking (synchronicity). For instance, in similar cycloaddition reactions, the transition state is often found to be asynchronous, meaning the formation of the two new sigma bonds is not perfectly simultaneous. researchgate.net These computational investigations provide a rationale for observed stereoselectivities and regioselectivities in the synthesis of thiopyran derivatives. mdpi.comrsc.org

Table 1: Key Findings from DFT Analysis of Related Heterocyclic Reactions

| Feature Studied | Typical Finding | Significance |

| Reaction Pathway | Often a concerted, but asynchronous, mechanism | Explains the stereospecificity of the reaction. |

| Transition State Geometry | Six-membered ring with partially formed bonds | Identifies the highest energy point along the reaction coordinate, determining the reaction rate. |

| Activation Energy | High enough to require thermal or catalytic conditions | Predicts the feasibility and required conditions for the reaction. |

| Solvent Effects | Can influence transition state stability and reaction rates | Provides a more realistic model of experimental conditions. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org This approach is particularly effective for understanding pericyclic reactions like the Diels-Alder cycloaddition used to form the thiopyran ring. slideshare.netimperial.ac.uk

The reaction's feasibility is largely determined by the energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO (in a normal-electron-demand reaction) or the diene's LUMO and the dienophile's HOMO (in an inverse-electron-demand reaction). researchgate.netias.ac.in A smaller energy gap facilitates orbital interaction and leads to a more favorable reaction. researchgate.net

In the thia-Diels-Alder synthesis of this compound, the sulfur-containing dienophile (a thiocarbonyl compound) reacts with a 1,3-diene. FMO analysis helps predict:

Reactivity : A smaller HOMO-LUMO gap between the reactants leads to a faster reaction.

Regioselectivity : The orientation of the reactants is controlled by the alignment of the largest orbital coefficients on the interacting atoms of the HOMO and LUMO. ias.ac.in

Stereoselectivity : The symmetry of the frontier orbitals must allow for constructive, in-phase overlap to form the new bonds, dictating the stereochemical outcome. wikipedia.org

Electron-rich sulfur-nitrogen heterocycles are known to have characteristically small HOMO-LUMO energy gaps, which suggests potential photochemical activity. researchgate.net

DFT calculations can provide quantitative estimates of the thermodynamic and kinetic parameters that govern a chemical reaction. These parameters are crucial for understanding reaction feasibility, spontaneity, and rate. For reactions involving this compound, these calculations offer a detailed energetic profile of the entire reaction pathway.

Studies on the closely related thermal decomposition of 3,6-dihydro-2H-pyran have used DFT to calculate these values. mdpi.comresearchgate.net The results provide a strong analogy for what would be expected for the thiopyran derivative. Key parameters include:

Activation Energy (Ea) : The minimum energy required to initiate the reaction.

Gibbs Free Energy of Activation (ΔG‡) : Determines the reaction rate.

Enthalpy of Reaction (ΔHr) : Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔGr) : Indicates whether a reaction is spontaneous.

Table 2: Calculated Thermodynamic and Kinetic Parameters for the Thermal Decomposition of the Analogous 3,6-Dihydro-2H-pyran (DHP) at 608.5 K

| Parameter | Value (kJ·mol⁻¹) | Description |

| Activation Energy (Ea) | 218 | The energy barrier for the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 196 | The free energy barrier, related to the reaction rate. |

| Enthalpy of Activation (ΔH‡) | 213 | The enthalpy change required to reach the transition state. |

| Enthalpy of Reaction (ΔHr) | -45 | The overall heat released by the reaction (exothermic). |

Data adapted from computational studies on 3,6-dihydro-2H-pyran as an illustrative example. mdpi.com

These computational assessments are vital for optimizing reaction conditions and predicting the stability of products and intermediates. chemrevlett.com

Conformational Analysis of the Thiopyran Ring System

The six-membered ring of this compound is not planar due to the presence of both sp² and sp³ hybridized carbon atoms. The ring adopts puckered conformations to relieve steric and torsional strain. The double bond between C3 and C4 imposes rigidity, limiting the possible conformations compared to its saturated counterpart, tetrahydrothiopyran.

The most stable conformation for cyclohexene, a similar carbocyclic ring, is the "half-chair." It is therefore predicted that this compound also preferentially adopts a half-chair conformation. Computational studies on similar dihydropyran ring systems confirm that conformational flexibility exists, but specific conformers are energetically favored. mdpi.com Detailed DFT studies on saturated six-membered rings show they undergo inversion between different states, such as chair and boat forms, by crossing defined energy barriers. mdpi.com For tetrahydro-2H-thiopyran, the chair conformer is significantly more stable than twist-boat conformations. researchgate.net

Table 3: Calculated Relative Free Energies of Tetrahydro-2H-thiopyran Conformers

| Conformer | Relative Free Energy (kcal/mol) | Stability |

| Chair | 0.00 | Most Stable |

| 1,4-Twist | 5.44 | Less Stable |

| 2,5-Twist | 5.71 | Least Stable |

Data from a study on the saturated analog, Tetrahydro-2H-thiopyran, illustrating the energy differences between conformations. researchgate.net

Understanding the conformational preferences of the thiopyran ring is essential as it dictates the spatial arrangement of substituents, which in turn influences the molecule's reactivity and biological interactions.

Studies on Conjugative Interactions within the Sulfur-Containing Ring

The presence of a sulfur atom in the this compound ring introduces unique electronic features. The sulfur atom possesses lone pairs of electrons and vacant d-orbitals, which can participate in conjugative interactions with the π-system of the C3=C4 double bond. These interactions, often termed hyperconjugation or pπ-dπ interactions, can significantly influence the molecule's stability and electronic properties.

n-σ* and n-π* Interactions : The lone pair electrons (n) on the sulfur atom can interact with the antibonding orbitals (σ* or π*) of adjacent bonds. This delocalization of electron density stabilizes the molecule.

Sulfur-π Interactions : Non-covalent interactions between sulfur centers and aromatic or π-systems play important roles in molecular recognition and biological chemistry. soton.ac.ukrsc.org Ab initio calculations have shown that the interaction of aromatic rings with sulfur-containing groups is generally stronger than with aliphatic groups and, in many cases, stronger than with oxygen-containing analogs. nih.gov This is attributed to the higher polarizability of the sulfur atom. soton.ac.uk

These conjugative and through-space interactions affect the electron distribution within the ring, potentially influencing the molecule's dipole moment, reactivity towards electrophiles and nucleophiles, and its ability to participate in further chemical transformations. nih.gov

Synthesis and Reactivity of Functionalized 3,6 Dihydro 2h Thiopyran Derivatives

Oxidized Derivatives: Sulfoxides and Sulfones

Oxidation of the sulfur atom in the 3,6-dihydro-2H-thiopyran ring to sulfoxide (B87167) or sulfone imparts significant changes to the molecule's electronic properties, reactivity, and stereochemistry. These oxidized derivatives are valuable intermediates in organic synthesis.

Synthesis and Chemical Behavior of this compound 1,1-Dioxides

The synthesis of this compound 1,1-dioxides, a class of cyclic sulfones, can be achieved through a multi-step sequence starting from dihydro-2H-thiopyran-3(4H)-one. researchgate.net A reported multigram-scale synthesis involves a four-step process that is more efficient and utilizes more accessible reagents than previously known methods. researchgate.net

The synthetic pathway commences with the oxidation of the sulfur atom in dihydro-2H-thiopyran-3(4H)-one using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. researchgate.net The resulting keto sulfone is then subjected to reduction of the carbonyl group using sodium borohydride. researchgate.net Subsequent mesylation of the hydroxyl group followed by base-induced elimination of methanesulfonic acid affords the desired this compound 1,1-dioxide. researchgate.net The use of aqueous sodium hydroxide (B78521) as the base specifically favors the formation of the 3,6-isomer. researchgate.net This synthetic route provides the target compound in a 74% total yield. researchgate.net

Table 1: Four-Step Synthesis of this compound 1,1-Dioxide researchgate.net

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Oxidation | 30% H₂O₂ in AcOH-Ac₂O | Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide |

| 2 | Reduction | NaBH₄ | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide |

| 3 | Mesylation | MsCl, Pyridine | Tetrahydro-2H-thiopyran-3-yl mesylate 1,1-dioxide |

Functionalized Cyclic Sulfones as Building Blocks in Organic Synthesis

Functionalized cyclic sulfones, such as this compound 1,1-dioxides, are recognized as versatile building blocks in organic synthesis. researchgate.net Their utility stems from the electron-withdrawing nature of the sulfone group, which activates adjacent positions for various chemical transformations. The development of efficient synthetic methods for these compounds expands their accessibility for creating combinatorial libraries of new, potentially biologically active molecules. researchgate.net

These cyclic sulfones serve as precursors to conjugated dienes, making them valuable partners in Diels-Alder reactions for constructing complex six-membered ring systems. The sulfone moiety can be removed reductively after serving its synthetic purpose, further highlighting its role as a versatile functional group in synthetic strategies.

Derivatives with Carbonyl or Carboxyl Moieties (e.g., this compound-5-carbaldehyde)

The introduction of carbonyl or carboxyl groups onto the this compound ring provides handles for further functionalization and elaboration into more complex structures. A key example is 5,6-dihydro-2H-thiopyran-3-carboxaldehyde.

A method for the preparation of 5,6-dihydro-2H-thiopyran-3-carboxaldehydes involves the reaction of α,β-unsaturated aldehydes, such as acrolein or crotonaldehyde, with hydrogen sulfide (B99878). google.com This reaction is typically carried out in a high-boiling mineral oil, which serves as the solvent. google.com The process leads to the formation of the thiopyran ring bearing a carboxaldehyde group. The final product is then isolated by distillation from the reaction mixture. google.com For instance, the reaction starting from acrolein can yield 5,6-dihydro-2H-thiopyran-3-carboxaldehyde with yields reported to be as high as 90.5%. google.com These aldehyde derivatives are noted as important intermediates for the preparation of certain crop protection agents. google.com

Alkyl-Substituted 3,6-Dihydro-2H-thiopyrans (e.g., 2H-Thiopyran, 3,6-dihydro-2-methyl-)

Alkyl substitution on the this compound ring can be achieved through various synthetic methods, most notably the hetero-Diels-Alder reaction. This reaction involves the cycloaddition of a thiocarbonyl compound (a thiodienophile) with a 1,3-diene. The use of substituted dienes allows for the introduction of alkyl groups at specific positions on the resulting thiopyran ring.

For example, a continuous flow thia-Diels-Alder reaction has been developed for an efficient and high-yielding synthesis of substituted 3,6-dihydro-2H-thiopyrans. d-nb.info In this process, thioaldehydes are generated in situ via UV-irradiation of corresponding phenacyl sulfides and are immediately reacted with electron-rich 1,3-butadienes. d-nb.info The use of dienes like isoprene (B109036) or 2,3-dimethyl-1,3-butadiene (B165502) serves as an effective method for producing methyl-substituted 3,6-dihydro-2H-thiopyrans. d-nb.info Reactions employing these dienes have been shown to proceed in good to very good yields, reaching up to 91%. d-nb.info

Table 2: Synthesis of Alkyl-Substituted 3,6-Dihydro-2H-thiopyrans via Thia-Diels-Alder Reaction d-nb.info

| Diene | Thioaldehyde Precursor | Product | Yield (%) |

|---|---|---|---|

| Isoprene | Phenacyl sulfide | Methyl-substituted this compound | up to 91% |

Chiral Derivatives and Asymmetric Synthesis

The synthesis of chiral, enantiomerically enriched this compound derivatives is of great interest due to their potential applications in pharmaceuticals and as chiral ligands or auxiliaries. Asymmetric synthesis provides the most direct route to these optically active molecules.

Asymmetric Diels-Alder Reactions to Access Chiral this compound S-oxides

The asymmetric hetero-Diels-Alder reaction is a powerful tool for constructing optically active six-membered heterocycles. purdue.edu While the direct asymmetric synthesis of chiral this compound S-oxides via a Diels-Alder reaction using a chiral sulfine (B13751562) dienophile is a plausible strategy, a more common and well-documented approach involves the asymmetric oxidation of a pre-formed prochiral this compound.

Chiral sulfoxides are valuable synthons and are in high demand in the chemical industry. rsc.orgacsgcipr.org The catalytic asymmetric sulfoxidation of sulfides is considered the most direct method for their preparation. wiley-vch.de This can be achieved using various catalytic systems, including those based on metal complexes with chiral ligands or biocatalytic methods employing enzymes. rsc.orgacsgcipr.org These methods involve a chiral reagent or catalyst that transfers an oxygen atom to one of the two prochiral faces of the sulfide sulfur atom. acsgcipr.org

The Kagan sulfoxidation, which utilizes a titanium complex with chiral tartrate ligands (Ti(OiPr)₄/tartrate), is a well-established example of a catalytic system for this transformation. acsgcipr.org A terminal oxidant, such as a hydroperoxide, is typically used in these reactions. acsgcipr.org Biocatalytic approaches using enzymes like Baeyer-Villiger monooxygenases (BVMOs) have also proven effective in producing chiral sulfoxides with high enantiomeric excess, using molecular oxygen as the terminal oxidant. acsgcipr.org

Therefore, the synthesis of chiral this compound S-oxides is practically achieved in a two-step process:

Synthesis of the this compound ring, often via a non-asymmetric Diels-Alder reaction or other cyclization methods. nih.govnih.gov

Enantioselective oxidation of the sulfide to the corresponding chiral sulfoxide using established catalytic asymmetric oxidation protocols. rsc.orgacsgcipr.orgwiley-vch.de

This two-step approach allows for the versatile synthesis of a wide range of chiral sulfoxides based on the this compound core structure.

Applications of 3,6 Dihydro 2h Thiopyran in Advanced Organic Materials and Polymer Science

Role as Conjugation Linkages in Macromolecular Architectures

The 3,6-dihydro-2H-thiopyran ring is a key structural motif that provides a covalent linkage in the construction of complex polymers. rsc.org This linkage is typically formed through cycloaddition reactions, where the inherent reactivity of thiocarbonyl compounds is harnessed to connect different polymer chains or to attach functional end-groups. The stability and reactivity of this heterocyclic linkage are crucial for the properties and subsequent applications of the resulting macromaterials.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. semanticscholar.org The integration of this compound chemistry with RAFT polymerization provides an elegant method for polymer conjugation. In this approach, the thiocarbonylthio group (-C(S)S-) characteristic of a RAFT agent acts as a heterodienophile in a hetero-Diels-Alder (HDA) reaction.

The combination of RAFT chemistry with HDA cycloaddition serves as a convenient tool for creating macromolecular structures where the this compound ring is the resulting conjugation linkage. rsc.org For instance, a polymer chain synthesized via RAFT can be modified at its terminus with a diene. This diene-terminated polymer can then react with a dithioester, which acts as the dienophile, to form the stable six-membered thiopyran ring, effectively "clicking" the two components together. rsc.orgresearchgate.net This strategy allows for the precise connection of different polymer blocks or the introduction of specific functionalities at the chain ends.

A study on the stability of this linkage involved synthesizing a poly(ethylene glycol) (PEG) model system functionalized with a this compound ring. This was achieved through an HDA cycloaddition between a diene-functionalized PEG and a RAFT agent like 1-phenylethyl (diethoxyphosphoryl)dithioformate. rsc.org The stability of the resulting linkage was then tested under various conditions.

| Derivative Type | Thermal Stability Condition | Observed Outcome | Reference |

|---|---|---|---|

| Diethoxyphosphoryl derivative | Up to 80 °C for 24 h | Polymer end-groups preserved | rsc.org |

| Diethoxyphosphoryl derivative | > 80 °C | Degradation including retro-HDA reaction | rsc.org |

| Diethoxyphosphoryl derivative | 160 °C for 24 h | Complete fragmentation | rsc.org |

| Pyridinyl derivative | Up to 120 °C for 24 h | Structure unaffected | rsc.org |

| Pyridinyl derivative | 180 °C for 24 h | Full cleavage via retro-HDA reaction | rsc.org |

The Hetero-Diels-Alder (HDA) reaction is a powerful class of cycloaddition reactions for forming heterocyclic rings. nih.gov When used in the context of polymer synthesis, it falls under the umbrella of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. The reaction between a thiocarbonyl compound (heterodienophile) and a 1,3-diene to form a this compound is a prime example of an HDA click reaction. rsc.orgresearchgate.net

This methodology is particularly valuable for creating well-defined macromolecular architectures. rsc.org For example, Sinnwell and colleagues demonstrated the synthesis of a dihydro-2H-thiopyran functionalized polyethylene (B3416737) glycol. researchgate.net In their work, a terminal diene group on the polyethylene glycol reacts with a dithioester via a thio-Diels-Alder reaction, facilitating RAFT polymerization with another polymer like functionalized polystyrene. researchgate.net

The stability of the resulting this compound linkage is a significant advantage. Studies have shown that these conjugates exhibit excellent stability towards hydrolysis in aqueous media under both strongly acidic (0.1 M and 1 M HCl) and strongly basic (0.1 M and 1 M NaOH) conditions, making them robust for a variety of applications. rsc.org

Utility as Precursors for Complex Synthetic Targets

Beyond their role in polymer linkages, this compound and its derivatives are valuable intermediates in organic synthesis. Their inherent functionality—a sulfur atom, a double bond, and a six-membered ring—can be manipulated to create a wide array of more complex molecules. The synthesis of functionalized 3,6-dihydro-2H-thiopyrans can be achieved through various methods, including [5+1] annulation reactions between α-diazo-β-diketones and vinylthiiranes. nih.govrsc.org

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for screening in drug discovery and materials science. niscpr.res.innih.gov The this compound ring serves as an excellent scaffold or core structure for the generation of such libraries. A scaffold provides a common structural framework from which a multitude of derivatives can be generated by attaching different functional groups at various positions.

Functionalized derivatives, such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, have been identified as versatile building blocks for creating combinatorial libraries of new biologically active compounds. researchgate.net This particular derivative, a β-ketosulfone, demonstrates high reactivity in various condensation reactions, including multi-component reactions (MCRs), which are highly efficient for library synthesis. rsc.orgresearchgate.net The use of such thiopyran-based scaffolds allows for the creation of structurally diverse molecules with potential applications in medicinal chemistry. nih.gov The development of scalable synthetic methods for these building blocks further enhances their utility in generating extensive chemical libraries. researchgate.net

The this compound ring can be chemically transformed into other important heterocyclic systems. This synthetic versatility makes it a key intermediate for accessing a broader range of molecular architectures.

One notable transformation is the base-induced ring contraction of 3,6-dihydro-2H-thiopyrans to afford cyclopentene (B43876) derivatives. nih.gov This novel reaction proceeds by treating the thiopyran cycloadducts with a strong base at low temperature, leading to the formation of a five-membered ring. nih.gov Another example involves the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids, which results in a stereospecific ring contraction to form substituted thiolanes (tetrahydrothiophenes). nih.gov

Furthermore, these thiopyrans can serve as precursors for fused heterocyclic systems. For example, they can be used to synthesize thiopyrano[2,3-d]thiazoles and other fused systems that are of interest in medicinal chemistry. nih.gov The ability to convert the dihydrothiopyran ring into different carbocyclic and heterocyclic structures underscores its importance as a strategic intermediate in synthetic organic chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Yields

The synthesis of enantiomerically pure 3,6-dihydro-2H-thiopyran derivatives remains a key objective for chemists. Future research will likely concentrate on the design and application of innovative catalytic systems that offer superior control over stereochemistry and result in higher product yields.

One promising area is the advancement of asymmetric organocatalysis . An organocatalytic, highly enantioselective approach to the 3,4-dihydro-2H-thiopyran scaffold has been demonstrated through a formal thio [3+3] cycloaddition. nih.gov This reaction, which involves a Michael-aldol condensation cascade, utilizes a binucleophilic bisketone thioether and provides a scaffold with two adjacent stereocenters. nih.gov The future in this domain will likely involve the development of new chiral organocatalysts that can be applied to a broader range of substrates for the synthesis of 3,6-dihydro-2H-thiopyrans with high enantiomeric excess.

Transition metal catalysis also presents significant opportunities. While not extensively documented specifically for this compound, the broader field of asymmetric catalysis offers a plethora of chiral ligands and metal complexes that could be adapted. chiralpedia.com Future work could explore the use of catalysts based on rhodium, palladium, and iridium, which have shown success in the asymmetric synthesis of other heterocyclic compounds. The development of catalysts that can operate under mild conditions and with low catalyst loadings will be a key focus.

Furthermore, the integration of emerging technologies such as asymmetric electrosynthesis could provide green and efficient alternatives. rsc.org This approach combines electrochemistry with chiral catalysts to achieve stereoselective transformations. rsc.org Exploring the electrochemical synthesis of this compound could lead to novel and sustainable synthetic routes.

| Catalytic System | Potential Advantages | Future Research Focus |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. | Development of new chiral catalysts for broader substrate scope. |

| Transition Metal Catalysis | High turnover numbers, diverse reactivity. | Adaptation of existing catalysts for this compound synthesis. |

| Asymmetric Electrosynthesis | Green and sustainable, precise control over reaction conditions. | Exploration of electrochemical routes to chiral dihydrothiopyrans. |

Exploration of New Reaction Pathways for Diverse Functionalization

Beyond the prevalent cycloaddition strategies, the exploration of novel reaction pathways for the functionalization of the this compound ring is a critical area for future research. This will enable the synthesis of a wider array of derivatives with tailored properties.

A significant and largely unexplored avenue is the direct C-H functionalization of the this compound scaffold. frontiersin.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization. frontiersin.org Future research could focus on developing catalytic systems, likely based on transition metals like palladium, that can selectively activate and functionalize the C-H bonds at various positions on the dihydrothiopyran ring. mdpi.com The ability to introduce different functional groups directly onto the ring would significantly expand the chemical space accessible from this scaffold.

Another area of interest is the development of ring-opening and ring-rearrangement reactions . These transformations could provide access to novel acyclic or different heterocyclic structures from this compound precursors. Investigating the reactivity of the sulfur atom and the double bond within the ring towards various reagents could lead to the discovery of unprecedented reaction pathways.

The use of photoredox catalysis also holds promise for the functionalization of this compound. nih.gov Visible-light-mediated reactions can often proceed under mild conditions and enable unique transformations that are not accessible through traditional thermal methods. nih.gov Exploring photocatalytic additions, cycloadditions, and functional group interconversions involving the dihydrothiopyran ring could lead to the development of highly efficient and selective synthetic methods.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Studies

The role of computational chemistry in guiding synthetic efforts is becoming increasingly important. reddit.com For this compound, advanced computational modeling offers the potential to accelerate the discovery of new reactions and catalysts by providing deep mechanistic insights and predictive capabilities.

Future research will likely leverage Density Functional Theory (DFT) calculations to a greater extent to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. researchgate.net By modeling transition states and reaction pathways, researchers can gain a better understanding of the factors that control selectivity and use this knowledge to design more effective catalysts and reaction conditions. researchgate.net

The application of machine learning (ML) and artificial intelligence (AI) represents a paradigm shift in synthetic chemistry. digitellinc.comchemrxiv.org ML models can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic routes. digitellinc.comchemrxiv.org For this compound, developing ML models could significantly reduce the amount of empirical screening required to discover new synthetic methods. The future may see the development of models that can accurately predict the reactivity of various sulfamoyl fluorides for the synthesis of related sulfur-containing compounds. digitellinc.com

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of catalysts and substrates, providing insights into the non-covalent interactions that govern stereoselectivity. This information can be invaluable for the rational design of new and more effective chiral catalysts.

| Computational Tool | Application in this compound Chemistry | Future Potential |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity. | Rational design of catalysts and optimization of reaction conditions. |

| Machine Learning (ML) & AI | Prediction of reaction outcomes, optimization of synthetic routes. | Accelerated discovery of new reactions and catalysts. |

| Molecular Dynamics (MD) | Study of catalyst-substrate interactions and stereoselectivity. | Design of highly stereoselective catalysts. |

Q & A

Q. What are the optimized synthetic routes for 3,6-dihydro-2H-thiopyran derivatives, and how can scalability be ensured?

Multigram-scale synthesis of this compound-1,1-dioxides involves a multi-step protocol starting from thioketones and dienes, with careful control of reaction conditions (e.g., temperature, solvent polarity). Column chromatography and recrystallization are critical for purification. Yield optimization (up to 82%) is achieved via iterative adjustments to stoichiometry and solvent selection (e.g., THF or dichloromethane) .

Q. How can microwave spectroscopy resolve conformational ambiguities in this compound?

Microwave spectroscopy (12.4–40 GHz) combined with Stark effect measurements provides rotational constants (, , ) and electric dipole moments (, ), confirming a twisted or half-chair conformation. For example, and (twist angle) were derived for the ground vibrational state, resolving ambiguities in ring puckering .

Q. What methodologies are recommended for characterizing vibrational and rotational dynamics?

Relative intensity measurements of microwave spectra across vibrational states (, ) and centrifugal distortion constants (, ) allow quantification of low-energy vibrational modes. Coupled with planar moments of inertia, these data refine molecular geometry predictions .

Q. How do solvent and temperature affect NMR spectral interpretation of this compound derivatives?

Solvent-induced shifts in and NMR spectra (e.g., DMSO- vs. CDCl) arise from hydrogen bonding and ring-current effects. Temperature-dependent studies (e.g., 25–60°C) reveal dynamic equilibria between conformers, with coupling constants () providing insight into dihedral angles .

Advanced Research Questions

Q. How does the acidity of this compound-1,1-dioxides influence their reactivity in anion formation?

Quantum chemical calculations (DFT/B3LYP/6-31G*) show that deprotonation at C3 or C4 generates distinct anions, with energy differences <5 kcal/mol. Substituents (e.g., phenyl groups) stabilize anions via resonance, directing regioselectivity in subsequent reactions (e.g., alkylation or cycloadditions) .

Q. What mechanisms underlie the regioselectivity of Diels-Alder reactions involving this compound derivatives?